molecular formula C16H23NO B6084690 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine

1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine

Cat. No. B6084690
M. Wt: 245.36 g/mol
InChI Key: NHJOEXXVEIRVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-[2-(2-methylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as Fentanyl, which is a potent synthetic opioid drug that is used for pain management and anesthesia. The chemical structure of 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine is similar to morphine, but it is much more potent and has a faster onset of action.

Mechanism of Action

The mechanism of action of 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine is similar to other opioid drugs. It binds to the mu-opioid receptors in the brain and spinal cord, which results in the inhibition of pain signals. The binding of 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine to the mu-opioid receptors also leads to the activation of the reward system in the brain, which results in feelings of pleasure and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine are similar to other opioid drugs. It can cause respiratory depression, sedation, and analgesia. It can also cause nausea, vomiting, and constipation. Furthermore, it can lead to the development of tolerance and dependence, which can result in addiction.

Advantages and Limitations for Lab Experiments

1-Acetyl-3-[2-(2-methylphenyl)ethyl]piperidine has several advantages for lab experiments, including its potency and fast onset of action. It is also readily available and can be synthesized in large quantities. However, it has several limitations, including its potential for abuse and addiction. Furthermore, it can be difficult to control the dosage and administration of 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine in lab experiments, which can lead to inaccurate results.

Future Directions

There are several future directions for the study of 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine. One direction is the development of new pain management drugs that are more effective and have fewer side effects. Another direction is the development of new anesthesia drugs that are safer and more effective. Furthermore, the study of the mechanisms of action of 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine and other opioid drugs can lead to a better understanding of pain mechanisms and the development of new treatments for pain.

Synthesis Methods

The synthesis of 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine involves several steps, including the reaction of acetyl chloride with 2-(2-methylphenyl)ethylamine to form N-acetyl-2-(2-methylphenyl)ethylamine. This intermediate is then reacted with piperidine to form 1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine. The synthesis process is complex, and it requires specialized equipment and expertise.

Scientific Research Applications

1-Acetyl-3-[2-(2-methylphenyl)ethyl]piperidine has several scientific research applications, including the study of pain mechanisms and the development of new pain management drugs. It is also used in the study of opioid receptors and their interactions with other chemicals in the brain. Furthermore, it is used in the development of new anesthesia drugs and the study of their mechanisms of action.

properties

IUPAC Name

1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-6-3-4-8-16(13)10-9-15-7-5-11-17(12-15)14(2)18/h3-4,6,8,15H,5,7,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJOEXXVEIRVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-[2-(2-methylphenyl)ethyl]piperidine

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